![molecular formula C17H25N7O2 B3808394 2-(1-{1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B3808394.png)
2-(1-{1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol
Overview
Description
Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of morpholine involves a six-membered ring with an oxygen atom and a nitrogen atom . Pyrimidine also involves a six-membered ring with two nitrogen atoms . The specific molecular structure of “2-(1-{1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol” would be more complex due to the presence of additional functional groups and rings.Physical And Chemical Properties Analysis
Morpholine is a colorless liquid with a weak, ammonia-like or fish-like odor . It’s miscible with water and has a boiling point of 129 °C . The physical and chemical properties of “2-(1-{1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol” would depend on the specific structure and functional groups of the compound.Mechanism of Action
Safety and Hazards
Morpholine is flammable and corrosive. It may cause respiratory irritation, and it’s harmful if swallowed, in contact with skin, or if inhaled . The safety and hazards of “2-(1-{1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol” would depend on the specific structure and functional groups of the compound.
Future Directions
properties
IUPAC Name |
2-[1-[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-4-yl]triazol-4-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O2/c25-8-3-14-12-24(21-20-14)15-1-4-22(5-2-15)16-11-17(19-13-18-16)23-6-9-26-10-7-23/h11-13,15,25H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGJODNITFBXEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)CCO)C3=CC(=NC=N3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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